molecular formula C14H17NO4 B13766213 Ethyl 2-benzamidomethyl-3-oxobutyrate

Ethyl 2-benzamidomethyl-3-oxobutyrate

Cat. No.: B13766213
M. Wt: 263.29 g/mol
InChI Key: CJPBHMDXYSWKLM-UHFFFAOYSA-N
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Description

Ethyl 2-benzamidomethyl-3-oxobutyrate is an organic compound with the molecular formula C14H17NO4 It is a derivative of ethyl acetoacetate and benzamide, characterized by the presence of an ethyl ester group, a benzamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzamidomethyl-3-oxobutyrate can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with benzamide. One common method involves the use of a base catalyst to facilitate the Knoevenagel condensation reaction between ethyl acetoacetate and benzaldehyde, followed by the subsequent amidation with benzamide. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts such as enzymes or metal complexes to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamidomethyl-3-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Ethyl 2-benzamidomethyl-3-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-benzamidomethyl-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 2-benzamidomethyl-3-oxobutyrate can be compared with similar compounds such as:

    Ethyl 3-methyl-2-oxobutyrate: Similar in structure but lacks the benzamide group.

    Methyl 2-benzamidomethyl-3-oxobutanoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the benzamide and ethyl ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 2-(benzamidomethyl)-3-oxobutanoate

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)12(10(2)16)9-15-13(17)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,17)

InChI Key

CJPBHMDXYSWKLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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